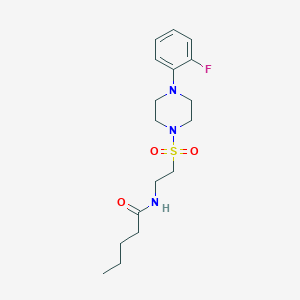

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a chemical compound that belongs to the class of sulfonamide derivatives It features a piperazine ring substituted with a fluorophenyl group and a pentanamide moiety

Wirkmechanismus

Target of Action

The primary target of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It has been shown to be more selective to ENT2 than to ENT1 . This interaction results in a reduction of the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides, which are essential for the salvage pathways for the biosynthesis of nucleotides . This can have downstream effects on various biochemical processes that rely on nucleotide synthesis, including DNA replication and repair, RNA transcription, and ATP production.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to a decrease in nucleoside transport. This can affect various cellular processes that rely on nucleotide synthesis . The specific molecular and cellular effects would depend on the cell type and the extent of ENT inhibition.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the pH level can affect the activity of ENTs . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide typically involves the following steps:

Piperazine Derivative Synthesis: The piperazine ring is first synthesized or obtained commercially.

Fluorophenyl Substitution: The piperazine ring is then reacted with 2-fluorophenyl to introduce the fluorophenyl group.

Sulfonylation: The fluorophenyl-substituted piperazine is treated with a sulfonyl chloride reagent to introduce the sulfonyl group.

Amide Formation: Finally, the sulfonyl-substituted piperazine is reacted with pentanoic acid or its derivatives to form the pentanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonyl oxides and sulfones.

Reduction Products: Reduced amides and amines.

Substitution Products: Substituted sulfonyl and amide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other sulfonamide derivatives, fluorophenyl-substituted piperazines, and pentanamide derivatives.

Uniqueness: The specific combination of the fluorophenyl group, piperazine ring, and pentanamide moiety gives this compound distinct chemical and biological properties compared to its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a complex organic compound that belongs to the piperazine derivative class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C22H28FN3O4S

- Molecular Weight : 449.5 g/mol

- CAS Number : 897613-53-5

The structure includes a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a benzamide moiety with an isopropoxy substituent. This design enhances its interaction with biological targets.

Piperazine derivatives like this compound exhibit various modes of action, primarily through interactions with neurotransmitter systems and cellular signaling pathways:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, by acting on their respective receptors. This can lead to potential applications in treating psychiatric disorders.

- Anticancer Activity : Preliminary studies suggest that piperazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells.

- Inhibition of Enzymatic Activity : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on its structural components:

- Absorption : The compound is expected to have moderate bioavailability due to its lipophilic nature.

- Distribution : Its ability to cross the blood-brain barrier makes it a candidate for neurological applications.

- Metabolism : Metabolic pathways involve oxidation and conjugation reactions, often mediated by cytochrome P450 enzymes.

- Excretion : Primarily eliminated via renal pathways.

Case Studies and Research Findings

Recent studies have focused on the biological evaluations of piperazine derivatives, including this compound:

- Antitumor Activity : A study demonstrated that compounds similar to this one significantly reduced cell viability in MCF7 cells while maintaining lower toxicity towards non-cancerous cells (MCF10A). The mechanism involved the induction of apoptosis through mitochondrial pathways .

- Neuropharmacological Effects : Another investigation highlighted the compound's potential as a serotonin receptor modulator, which could be beneficial for treating anxiety and depression-related disorders.

- Inhibition Studies : Research indicated that this compound could effectively inhibit specific enzymes related to metabolic syndromes, showcasing its potential in managing conditions like type 2 diabetes .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O3S/c1-2-3-8-17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-4-6-15(16)18/h4-7H,2-3,8-14H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGJXFYEWFNDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.